![molecular formula C6H12OS B15323364 {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a highly researched compound with significant potential in various fields of research and industry. It has a molecular formula of C6H12OS and a molecular weight of 132.2. This compound has garnered interest due to its unique chemical structure and properties.
Preparation Methods
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves several steps. One common method includes the reaction of cyclopropylmethanol with methylthiomethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Scientific Research Applications
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methylthiomethyl chloride: Used as a reagent in the synthesis of this compound, but lacks the cyclopropyl group.
Cyclopropylmethylthiol: Similar structure but with a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
[1-(methylsulfanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
InChI Key |
ZDSITJGSAUTKBO-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


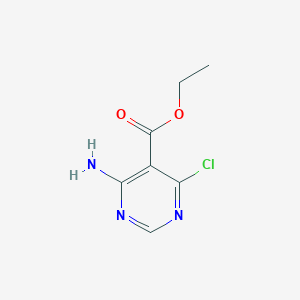
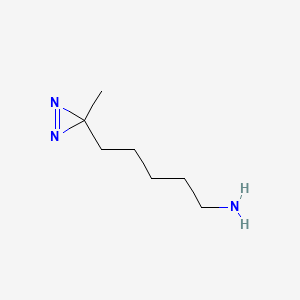
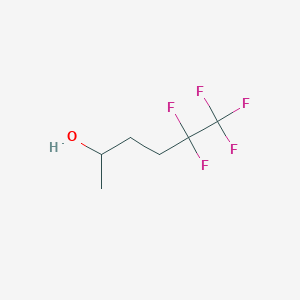
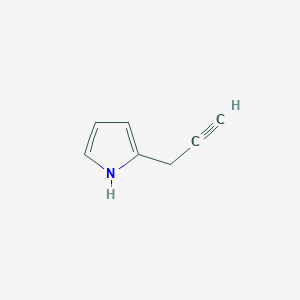
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
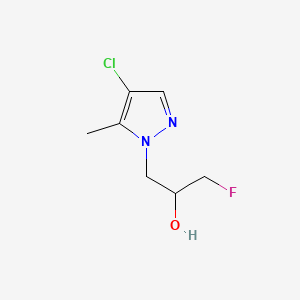
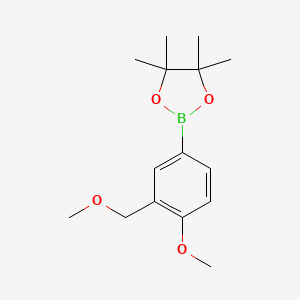
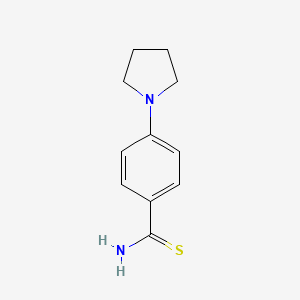



![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
